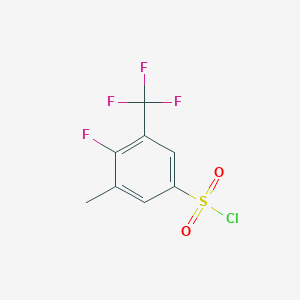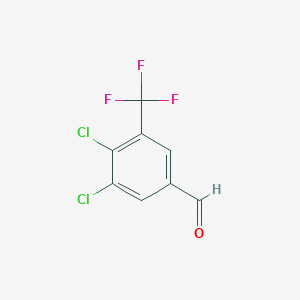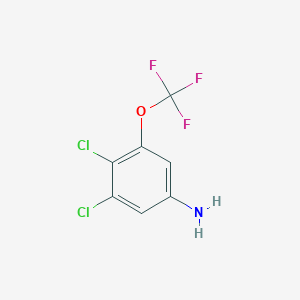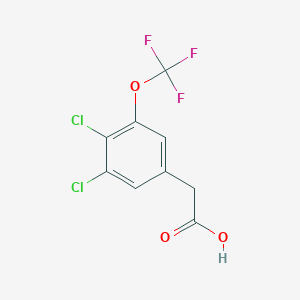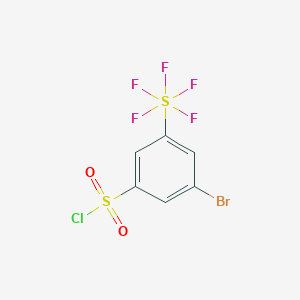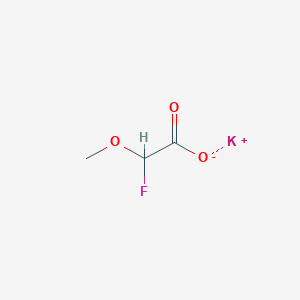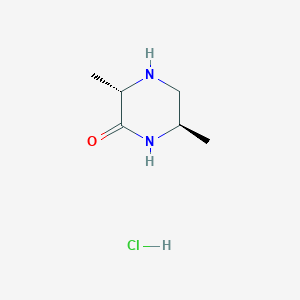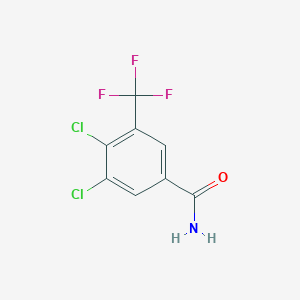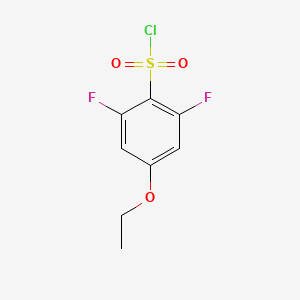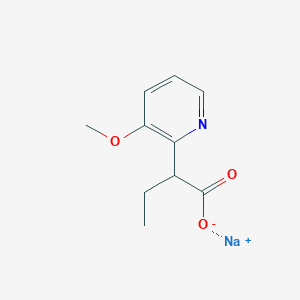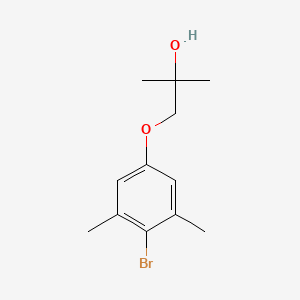
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C18H26BrNO3 . The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15 (11-13 (2)16 (12)19)22-14-6-8-20 (9-7-14)17 (21)23-18 (3,4)5/h10-11,14H,6-9H2,1-5H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.31 . The predicted boiling point is 453.9±45.0 °C and the predicted density is 1.268±0.06 g/cm3 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Serotonin Agonist Research
- Studies on 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a related compound to 1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol, reveal its role as a serotonin (5-HT) agonist. It displays high affinity and selectivity for certain central 5-HT binding sites, particularly 5-HT2 sites. Notably, the R-(-) isomer of DOB shows greater activity than its S-(+) enantiomer and various N-methyl derivatives of DOB, in terms of affinity at central 5-HT2 binding sites and potency in behavioral studies (Glennon et al., 1987).
Analytical Chemistry and Detection
- A gas chromatography method was developed to analyze 1-(2,6-dimethylphenoxy)-2-aminopropane, structurally similar to the compound of interest, in urine. This method involves acid hydrolysis to improve recovery from urine, highlighting its potential in analytical applications for similar compounds (Szinai et al., 1973).
Synthesis and Pharmaceutical Applications
- The synthesis and anti-HIV-1 activity of new derivatives of pyrimidin-4(3H)-one containing various substituents, which includes the synthesis of compounds with a 1-bromo-2-(3,5-dimethylphenoxy)ethane structure, indicate potential applications in the pharmaceutical industry. These compounds show virus-inhibiting properties against type 1 human immunodeficiency virus (Novikov et al., 2004).
Anticonvulsant Properties
- Research on N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols, a category similar to the compound , reveals significant anticonvulsant activity. The most active compound from this research showed efficacy in various animal models, indicating the potential of similar compounds in treating convulsions (Waszkielewicz et al., 2015).
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
1-(4-bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-8-5-10(6-9(2)11(8)13)15-7-12(3,4)14/h5-6,14H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKOTJHTNIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




